3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated organic compound notable for its unique chemical structure and properties. It is classified under the category of ketones, specifically as an aromatic ketone due to the presence of a phenyl group attached to a carbonyl group. The compound is characterized by a pentafluoroacetophenone moiety, which contributes to its chemical reactivity and potential applications in various scientific fields.
This compound can be sourced from chemical suppliers specializing in fluorinated compounds or synthesized in laboratory settings. It falls under the classification of ketones and more specifically, aromatic ketones, due to the presence of both a carbonyl group (C=O) and an aromatic ring. The presence of multiple fluorine atoms enhances its chemical stability and alters its reactivity compared to non-fluorinated analogs.
The synthesis of 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during alkylation reactions.
The molecular structure of 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone features:
CCCCC(C(=O)C1=C(C(=C(C=C1F)F)F)F)O
.3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone can undergo various chemical reactions:
The reactivity patterns are influenced by the electron-withdrawing nature of the fluorine substituents, which stabilize negative charges developed during reactions.
The mechanism of action for 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone primarily involves:
Kinetic studies may reveal rate constants for these reactions under various conditions, providing insight into their efficiency and practicality for synthetic applications.
3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone has several scientific uses:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0